REACTION_CXSMILES
|
I[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].OC1C(OS(C2C=CC(C)=CC=2)(=O)=O)=C([I:18])C=CC=1.[OH2:30]>CS(C)=O>[OH:30][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[I:18])=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C=CC1)I)OS(=O)(=O)C1=CC=C(C)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 40% ethyl acetate/isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)C1=C(C=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |